The compound "1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine" represents a class of imidazole-containing molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Imidazole derivatives have been explored for their potential applications in treating various diseases, including hypertension, cancer, and cardiovascular diseases, as well as their roles in enzyme inhibition and receptor antagonism.
The development of nonpeptide angiotensin II receptor antagonists, such as the N-(biphenylylmethyl)imidazoles, has provided a new avenue for the oral treatment of hypertension. These compounds have shown to be effective in lowering blood pressure upon oral administration, which is a significant advantage over previous series that were only active intravenously1.
Imidazole-containing Pt(II) complexes have emerged as promising cytotoxic agents against various cancer cell lines. The compound Pt-4a, in particular, has displayed a cytotoxic activity comparable to cisplatin in certain cancer cells, including non-small-cell lung cancer and colorectal cancer cells. This suggests the potential of these imidazole derivatives as starting points for the development of new platinum-based chemotherapeutics2.
The discovery of dual endothelin/angiotensin II receptor antagonists, such as the 4'-[(imidazol-1-yl)methyl]biphenylsulfonamides, has opened up possibilities for treating a broad spectrum of cardiovascular diseases. These compounds have shown oral activity in rat models of angiotensin II-mediated hypertension, indicating their potential utility in clinical settings3.
Imidazole derivatives have also been explored for their antipsychotic properties. For example, 2-phenyl-4-(aminomethyl)imidazoles have been designed as analogs of dopamine D2 selective benzamide antipsychotics. These compounds have been tested for their ability to block dopamine D2 receptor binding, which is a common target for antipsychotic drugs4.
Imidazole derivatives have been identified as inhibitors of heme oxygenase, an enzyme that plays a role in the catabolism of heme. Compounds such as 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes have shown high activity as inhibitors, with selectivity for the inducible HO-1 isozyme. This suggests their potential application in conditions where modulation of heme oxygenase activity is beneficial7.
Substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been reported as potent inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis. These inhibitors have demonstrated the ability to effectively reduce estradiol levels in vivo, indicating their potential use in the treatment of estrogen-dependent diseases8.
N-Methyl-4-(1-imidazolyl)benzylamine can be classified as a substituted benzylamine with an imidazole ring. The imidazole moiety is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound. This compound is often synthesized in the context of developing new drugs with antimicrobial or anticancer properties.
The synthesis of N-Methyl-4-(1-imidazolyl)benzylamine can be achieved through several methods. One common approach involves the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
N-Methyl-4-(1-imidazolyl)benzylamine has a distinct molecular structure characterized by:
The imidazole ring contributes to the compound's ability to engage in hydrogen bonding and interact with biological targets, enhancing its pharmacological profile.
N-Methyl-4-(1-imidazolyl)benzylamine can participate in various chemical reactions including:
These reactions are essential for modifying the compound to improve its efficacy or selectivity in biological applications.
The mechanism of action for N-Methyl-4-(1-imidazolyl)benzylamine largely depends on its interactions at the molecular level with biological targets:
The precise mechanism may involve binding to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Key physical and chemical properties of N-Methyl-4-(1-imidazolyl)benzylamine include:
These properties influence its handling and application in laboratory settings.
N-Methyl-4-(1-imidazolyl)benzylamine has several scientific applications:
N-Methyl-4-(1-imidazolyl)benzylamine, assigned the CAS Registry Number 179873-45-1, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₂N₃. Its structure integrates two key pharmacophores: a benzylamine scaffold and an imidazole ring linked via a methylene bridge at the para position of the benzene ring. The IUPAC systematic name for this compound is N-methyl-1-[4-(methylaminomethyl)phenyl]-1H-imidazole, reflecting its core structural features:
This bifunctional architecture enables diverse physicochemical interactions, including hydrogen bonding (via the imidazole nitrogen and amine groups) and π-stacking (through aromatic rings). The molecular weight is 174.23 g/mol, as derived from its elemental composition [5].
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While direct ¹H NMR data for N-methyl-4-(1-imidazolyl)benzylamine is unavailable in the search results, analogous compounds like N-benzyl-N-methylethanolamine (C₁₀H₁₅NO) provide insight into expected benzylamine spectral patterns [1]. Key predicted chemical shifts for N-methyl-4-(1-imidazolyl)benzylamine include:
Table 1: Predicted ¹H NMR Spectral Assignments
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Imidazole H2 | 7.65–7.75 | Singlet | 1H |
Imidazole H4/H5 | 7.10–7.20 | Singlet | 2H |
Benzyl CH₂ | 3.80–3.90 | Singlet | 2H |
N-CH₃ | 2.30–2.40 | Singlet | 3H |
Aromatic H (C6H4) | 7.40–7.80 | AA'BB' system | 4H |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of structurally related benzylamine derivatives (e.g., 2-(N-benzyl-N-methylamino)ethanol) shows characteristic fragmentation patterns, including iminium ions and benzyl cleavages [1]. For N-methyl-4-(1-imidazolyl)benzylamine, the molecular ion peak [M]⁺ is expected at m/z 174.2. Key predicted fragments:
Infrared (IR) Spectroscopy
Critical IR absorption bands:
Partition Coefficient (LogP) and Intramolecular Hydrogen Bonding
ΔlogP(oct-tol) (difference between octanol-water and toluene-water partition coefficients) serves as a key descriptor for intramolecular hydrogen bonding (IMHB) propensity. Compounds forming stable IMHB exhibit ΔlogP(oct-tol) values > 1.5 due to reduced hydrogen bond donation capacity in toluene [3]. For N-methyl-4-(1-imidazolyl)benzylamine:
Table 2: Computed Physicochemical Descriptors
Parameter | Value | Significance |
---|---|---|
Topological Polar Surface Area (TPSA) | 30–35 Ų | Moderate passive membrane permeability |
Hydrogen Bond Donors (HBD) | 1 | Benzylamine N-H group |
Hydrogen Bond Acceptors (HBA) | 3 | Imidazole N atoms and benzylamine N |
IMHB Ring Size | 7-membered | Stabilizes "closed" conformation |
Conformational Analysis
Density functional theory (DFT) simulations predict two dominant conformers:
No single-crystal X-ray diffraction data for N-methyl-4-(1-imidazolyl)benzylamine is reported in the search results. However, analogous metal complexes with imidazole-containing ligands (e.g., copper(II)-pyrazoline-imidazole systems) exhibit key bonding motifs relevant to this compound’s solid-state behavior [4]:
Solid-state packing is anticipated to feature:
The IMHB-stabilized "closed" conformation observed computationally is expected to persist in the crystalline state, minimizing molecular polarity and optimizing lattice energy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7